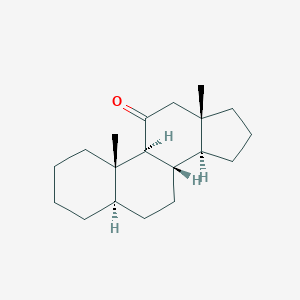
5alpha-Androstan-11-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5alpha-Androstan-11-one, also known as 11-Ketotestosterone, is a steroid hormone that is naturally produced in the body. It is a derivative of testosterone and is primarily found in fish and reptiles. The chemical structure of 5alpha-Androstan-11-one is similar to that of testosterone, but it has a ketone group at the 11th position. This small structural difference gives 5alpha-Androstan-11-one unique properties that make it a valuable tool in scientific research.
Mecanismo De Acción
The mechanism of action of 5alpha-Androstan-11-one involves its binding to the androgen receptor in cells. This binding activates the androgen receptor, which then regulates gene expression in the cell. The androgen receptor is involved in the development and maintenance of male sexual characteristics, as well as the regulation of various physiological processes in the body.
Efectos Bioquímicos Y Fisiológicos
5alpha-Androstan-11-one has a range of biochemical and physiological effects in the body. It is involved in the development and maintenance of male sexual characteristics, such as the growth of facial hair and the deepening of the voice. It also plays a role in the regulation of muscle mass and bone density. In addition, 5alpha-Androstan-11-one has been shown to have neuroprotective effects in the brain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 5alpha-Androstan-11-one in lab experiments is its potency as an androgen receptor agonist. This property allows researchers to study androgen receptor signaling pathways and the development of new drugs that target the androgen receptor. However, one limitation of using 5alpha-Androstan-11-one is its limited solubility in water. This can make it difficult to use in certain experiments and may require the use of solvents or other additives.
Direcciones Futuras
There are several future directions for research involving 5alpha-Androstan-11-one. One area of interest is the development of new drugs that target the androgen receptor for the treatment of various diseases, such as prostate cancer. Another area of interest is the study of androgen receptor signaling pathways in the brain and the potential for 5alpha-Androstan-11-one to have therapeutic effects in neurological disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of 5alpha-Androstan-11-one in the body.
Métodos De Síntesis
5alpha-Androstan-11-one can be synthesized in the laboratory using various methods. One common method involves the oxidation of testosterone with potassium permanganate. Another method involves the reduction of 11-ketoandrostenedione with sodium borohydride. These methods yield pure 5alpha-Androstan-11-one that can be used in scientific research.
Aplicaciones Científicas De Investigación
5alpha-Androstan-11-one has a wide range of applications in scientific research. It is commonly used as a reference standard in the analysis of steroids in biological samples. It is also used in the development of new drugs for the treatment of various diseases. 5alpha-Androstan-11-one is a potent androgen receptor agonist, which means that it can activate the androgen receptor in cells. This property makes it useful in the study of androgen receptor signaling pathways and the development of new drugs that target the androgen receptor.
Propiedades
Número CAS |
1755-32-4 |
|---|---|
Nombre del producto |
5alpha-Androstan-11-one |
Fórmula molecular |
C19H30O |
Peso molecular |
274.4 g/mol |
Nombre IUPAC |
(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
InChI |
InChI=1S/C19H30O/c1-18-10-5-7-15(18)14-9-8-13-6-3-4-11-19(13,2)17(14)16(20)12-18/h13-15,17H,3-12H2,1-2H3/t13-,14+,15+,17-,18+,19+/m1/s1 |
Clave InChI |
GOOSOVWIJWBUIH-VHBIRMJSSA-N |
SMILES isomérico |
C[C@@]12CCC[C@H]1[C@@H]3CC[C@H]4CCCC[C@@]4([C@H]3C(=O)C2)C |
SMILES |
CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C |
SMILES canónico |
CC12CCCC1C3CCC4CCCCC4(C3C(=O)C2)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



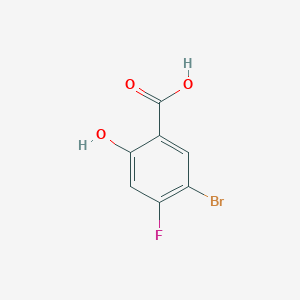
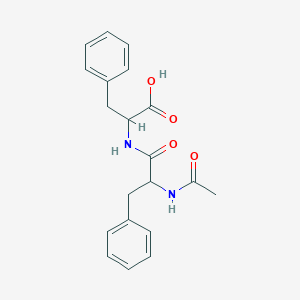
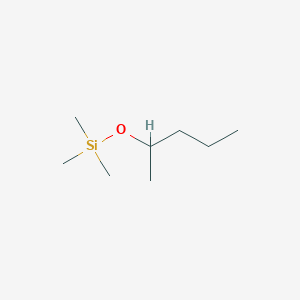
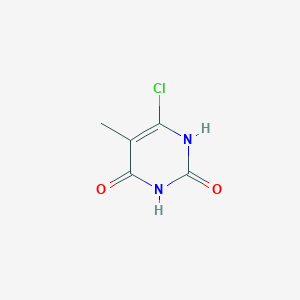
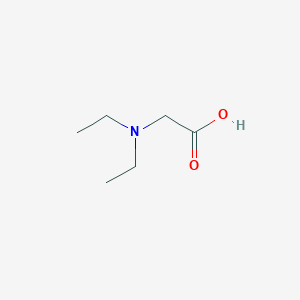

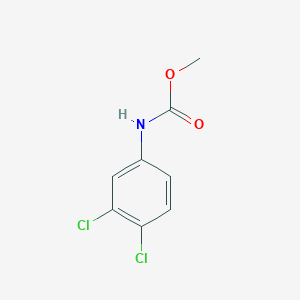
![N-[1-(3,4-dichlorophenyl)ethyl]acetamide](/img/structure/B167611.png)
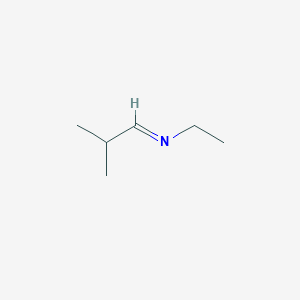
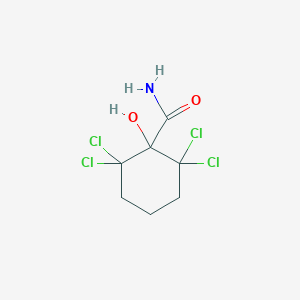
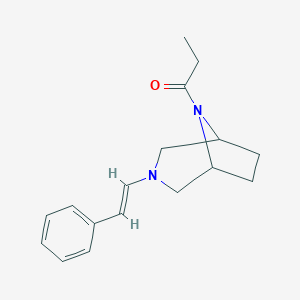
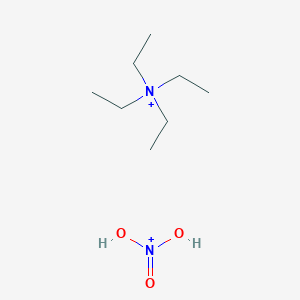
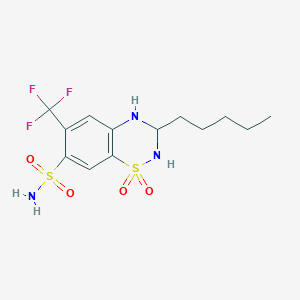
![1-[4-(2-Hydroxypropoxy)but-2-ynoxy]propan-2-ol](/img/structure/B167631.png)